molecular formula C21H15ClF3N3O2 B11417716 5-(4-chlorophenyl)-1,3-dimethyl-6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-chlorophenyl)-1,3-dimethyl-6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11417716
M. Wt: 433.8 g/mol
InChI Key: PKXLLQSTZFKORK-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of a chlorophenyl group, a trifluoromethylphenyl group, and a pyrrolopyrimidine core

Preparation Methods

The synthesis of 5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 3-(trifluoromethyl)benzylamine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclization agent, such as phosphorus oxychloride, to yield the desired pyrrolopyrimidine compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE include other pyrrolopyrimidine derivatives, such as:

The uniqueness of 5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H15ClF3N3O2

Molecular Weight

433.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,3-dimethyl-6-[3-(trifluoromethyl)phenyl]pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H15ClF3N3O2/c1-26-16-11-28(15-5-3-4-13(10-15)21(23,24)25)18(12-6-8-14(22)9-7-12)17(16)19(29)27(2)20(26)30/h3-11H,1-2H3

InChI Key

PKXLLQSTZFKORK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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